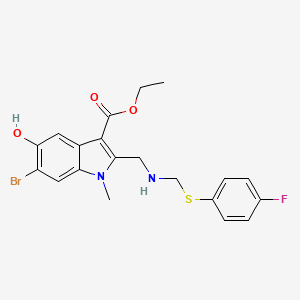

ethyl 6-bromo-2-(((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate

Descripción general

Descripción

Compounds with similar structures are often used in medicinal chemistry due to their potential biological activities . They can serve as valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like protodeboronation of boronic esters or reactions with 2-bromoacetophenones .Chemical Reactions Analysis

The chemical reactions involving similar compounds can include various transformations such as oxidations, aminations, halogenations, and C–C bond formations .Aplicaciones Científicas De Investigación

Synthesis Processes

- Arbidol Mannich Reaction Synthesis: A study focusing on the synthesis process of arbidol hydrochloride using ethyl 6-bromo-2-((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate as a raw material identified optimal synthesis parameters (Liu Zong-lin, 2013).

Chemical Analysis and Structure

- Single Crystal X-ray and Vibrational Spectral Studies: A new mecarbinate derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized and analyzed using X-ray and vibrational spectral studies (Da-Yun Luo et al., 2019).

Antiviral Activities

- In vitro Antiviral Activity Against Influenza and Hepatitis B Viruses: A series of ethyl 5-hydroxyindole-3-carboxylates, including derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, were evaluated for their anti-hepatitis B virus (HBV) activities. Among them, specific derivatives displayed significant anti-HBV activity, more potent than the positive control lamivudine (Chunshen Zhao et al., 2006).

- Effectiveness Against Influenza A3 Virus and Respiratory Syncytial Virus: A study synthesized and evaluated the anti-influenza virus activity of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives in vitro. It was found that all synthesized compounds showed definite antiviral activity, with some being comparable to ribavirin and arbidol (Gong Ping, 2004).

Synthesis of Derivatives for Pharmaceutical Applications

- Synthesis of Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate Derivatives: Research conducted to design and synthesize new derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate revealed that these compounds showed significant antiviral activities in vitro. The study focused on anti-influenza A3 virus and anti-RSV activities (Gong Ping, 2006).

Pharmacological Research

- Evaluation of Antinociceptive Activities: The antinociceptive activities of enaminone compounds, including derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, were evaluated using formalin and hot plate tests in mice. The study found that certain compounds had significant antinociceptive activity, dependent on GABA receptors (W. Masocha et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 6-bromo-2-[[(4-fluorophenyl)sulfanylmethylamino]methyl]-5-hydroxy-1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrFN2O3S/c1-3-27-20(26)19-14-8-18(25)15(21)9-16(14)24(2)17(19)10-23-11-28-13-6-4-12(22)5-7-13/h4-9,23,25H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPANSGWJLBCVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

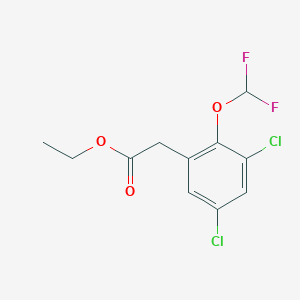

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

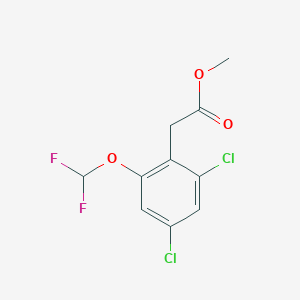

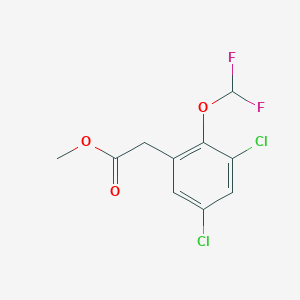

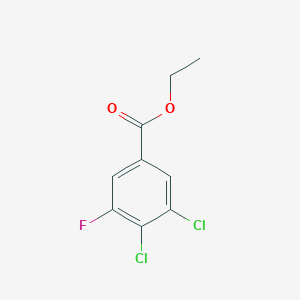

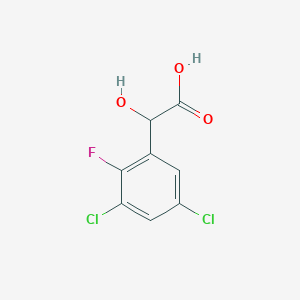

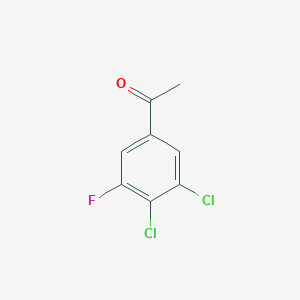

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.